molecular formula C11H8FNO3 B3142229 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid CAS No. 500367-21-5

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid

Cat. No.: B3142229
CAS No.: 500367-21-5
M. Wt: 221.18 g/mol
InChI Key: DVOHVYLKRLVMOT-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid (CAS 500367-21-5) is a high-purity chemical compound supplied for research and development purposes. This fluorinated oxazole derivative has a molecular formula of C11H8FNO3 and a molecular weight of 221.18 g/mol . Its structure features a 4-fluorobenzyl group at the 2-position of an oxazole ring bearing a carboxylic acid moiety at the 4-position, a configuration that offers versatile reactivity for further synthetic modification . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The carboxylic acid functional group makes it a versatile precursor for the synthesis of amides and esters, while the oxazole core is a privileged scaffold found in many biologically active molecules . The presence of the fluorine atom on the benzyl group can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a key feature for the design of novel therapeutic candidates. Researchers may employ this compound in the construction of more complex molecular architectures, particularly in the development of protease inhibitors, receptor modulators, and other pharmacologically relevant targets where the oxazole ring system plays a critical role in target engagement. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOHVYLKRLVMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluorobenzyl Oxazole 4 Carboxylic Acid and Its Precursors

Strategies for Oxazole (B20620) Ring Formation and Functionalization

The construction of the oxazole scaffold is a cornerstone of this synthesis. Various methods have been developed, ranging from classical cyclization reactions to modern multicomponent strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclization Reactions for Oxazole Scaffold Construction

Classical cyclization reactions remain a fundamental approach for assembling the oxazole ring. The Robinson-Gabriel synthesis, for instance, involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form an oxazole. wikipedia.orgnih.gov This method is versatile and has seen numerous modifications, including solid-phase synthesis and one-pot variations. wikipedia.org For the synthesis of a 2-benzyl substituted oxazole, a potential precursor would be an N-(2-oxoalkyl)-2-(4-fluorophenyl)acetamide. The cyclodehydration is typically promoted by acidic reagents such as sulfuric acid or trifluoromethanesulfonic acid. wikipedia.org

Another widely used cyclization method is the reaction of α-haloketones with primary amides. For instance, the reaction of an appropriate α-haloketone with 2-(4-fluorophenyl)acetamide (B1296790) could yield the desired 2-(4-fluorobenzyl)oxazole core. This approach is straightforward and benefits from the ready availability of the starting materials.

Isomerization Approaches for Oxazole-4-carboxylic Acid Derivatives

A particularly elegant strategy for the synthesis of oxazole-4-carboxylic acid derivatives involves the isomerization of isoxazole (B147169) precursors. This process often proceeds through a transient 2-acyl-2H-azirine intermediate. nih.govmdpi.comresearchgate.net Research has shown that Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of oxazole-4-carboxylic esters. nih.gov Specifically, 4-formyl-5-methoxyisoxazoles have been shown to yield methyl oxazole-4-carboxylates under these conditions. nih.gov

The key step in this transformation is the formation of a 2-acyl-2-(methoxycarbonyl)-2H-azirine, which can then rearrange to the oxazole product upon thermolysis. nih.govmdpi.com The reaction pathway and outcome can be influenced by the substituents on the starting isoxazole and the reaction conditions. nih.gov This methodology provides a direct route to the oxazole-4-carboxylate structure, which is a key precursor to the final carboxylic acid.

Starting MaterialCatalyst/ConditionsProductReference
4-Acyl-5-methoxyisoxazolesFe(II), Dioxane, 105 °CIsoxazole-4-carboxylic esters/amides nih.gov
4-Formyl-5-methoxyisoxazolesFe(II), Dioxane, 105 °CMethyl oxazole-4-carboxylates nih.gov
2-Acyl-2-(methoxycarbonyl)-2H-azirinesThermolysis (o-dichlorobenzene, 170 °C)Oxazoles nih.govmdpi.com

Multicomponent Reaction Strategies for Highly Functionalized Oxazoles

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecules like functionalized oxazoles in a single step. These reactions combine three or more starting materials to form a product that contains substantial portions of all the reactants. orientjchem.orgrsc.org For the synthesis of 2,4,5-trisubstituted oxazoles, a one-pot method combining a carboxylic acid, an amino acid, and a dehydrative condensing reagent has been developed, followed by a Suzuki-Miyaura coupling to introduce a substituent at the 5-position. beilstein-journals.orgbeilstein-journals.org

While not directly yielding the target molecule, this strategy highlights the potential of MCRs to rapidly build diversity around the oxazole core. A hypothetical MCR for the synthesis of a precursor to 2-(4-fluorobenzyl)oxazole-4-carboxylic acid could involve 4-fluorophenylacetonitrile, a glyoxal (B1671930) derivative, and a source of the carboxylate group.

Application of Phenacyl Benzoates in Oxazole Ring Assembly

The reaction of phenacyl esters with amides provides another route to the oxazole ring. This method is a variation of the Bredereck reaction. In this approach, a phenacyl ester of a carboxylic acid can react with an amide in the presence of a dehydrating agent to form a 2,5-disubstituted oxazole. For the synthesis of the target compound, one could envision the reaction of a phenacyl ester of 4-fluorophenylacetic acid with a suitable amide that would provide the C4-carboxylic acid functionality after cyclization and subsequent transformations.

Methodologies for Introducing the 4-Fluorobenzyl Moiety

The introduction of the 4-fluorobenzyl group can be achieved either by using a precursor that already contains this moiety in the oxazole ring-forming reaction or by functionalizing a pre-formed oxazole ring. Palladium-catalyzed cross-coupling reactions are particularly powerful for the latter approach.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Benzyl (B1604629) Substituents

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. For the synthesis of this compound, a key strategy involves the coupling of a 2-halo-oxazole-4-carboxylate with a suitable organometallic reagent containing the 4-fluorobenzyl group.

The Suzuki-Miyaura coupling is a prominent example, where a 2-chloro- or 2-bromo-oxazole-4-carboxylate could be reacted with (4-fluorobenzyl)boronic acid or its esters in the presence of a palladium catalyst and a base. beilstein-journals.orgbeilstein-journals.org This reaction is known for its high functional group tolerance and generally good yields.

Alternatively, direct C-H functionalization of the oxazole ring has emerged as a more atom-economical approach. Palladium-catalyzed direct C-H benzylation of azoles with benzyl carbonates or other benzylating agents has been reported. nih.gov This would involve the direct coupling of an oxazole-4-carboxylic acid ester with a 4-fluorobenzylating agent at the C2 position. This method avoids the pre-functionalization of the oxazole ring with a halogen, thus shortening the synthetic sequence.

Coupling PartnersCatalyst SystemProduct TypeReference
2-Halo-oxazole-4-carboxylate + (4-Fluorobenzyl)boronic acidPalladium catalyst, Base2-(4-Fluorobenzyl)oxazole-4-carboxylate beilstein-journals.orgbeilstein-journals.org
Oxazole-4-carboxylate + 4-Fluorobenzylating agentPalladium catalyst2-(4-Fluorobenzyl)oxazole-4-carboxylate nih.gov
Azole-4-carboxylates + Unactivated arenesPd(II) catalyst5-Aryl-azole-4-carboxylates nih.gov
Ethyl oxazole-4-carboxylate + Aryl halidesPalladium catalystArylated ethyl oxazole-4-carboxylates researchgate.netresearchgate.net

Following the successful introduction of the 4-fluorobenzyl group at the 2-position of the oxazole-4-carboxylate ester, a final hydrolysis step would yield the target molecule, this compound.

Selective Incorporation of Fluorine into Benzyl Moieties within Oxazole Frameworks

The introduction of fluorine into a molecule requires precise and selective methods. For a structure like this compound, the fluorine is typically introduced at the precursor stage, meaning 4-fluorobenzyl precursors are used to build the oxazole ring. However, methods for the direct fluorination of benzylic C-H bonds are also established in organic chemistry.

Several modern fluorination techniques could be applied for such transformations. These include:

Visible-light photoredox catalysis: This method can activate benzylic C-H bonds towards fluorination using a fluorine radical donor. organic-chemistry.org For instance, a diarylketone catalyst can selectively abstract a benzylic hydrogen, which is then trapped by a fluorine source like Selectfluor. organic-chemistry.org

Metal-catalyzed C-H fluorination: Catalysts based on metals like copper or iron can facilitate the fluorination of benzylic C-H bonds with electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org

Radical-mediated fluorination: N-oxyl radicals can be generated catalytically to abstract a benzylic hydrogen, followed by trapping of the resulting carbon radical with an electrophilic fluorine source. organic-chemistry.org

The choice of method depends on the substrate's functional group tolerance and the desired selectivity. In many synthetic routes leading to complex oxazoles, employing a commercially available fluorinated starting material, such as 4-fluorophenylacetic acid or 4-fluorobenzaldehyde, is often the most straightforward approach to ensure the correct regiochemistry of the fluorine atom. beilstein-journals.org

Derivatization Pathways for the Carboxylic Acid Functional Group

The carboxylic acid group at the 4-position of the oxazole ring is a versatile handle for further molecular modification, allowing for the synthesis of a library of derivatives such as esters and amides. researchgate.netnih.gov These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Esterification and Amidation Syntheses

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH), is a common and effective method. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Table 1: Representative Esterification Conditions

Carboxylic Acid Alcohol Catalyst Conditions Product
This compound Methanol H₂SO₄ (catalytic) Reflux Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

Amidation: The synthesis of amides from the carboxylic acid is a fundamental transformation, particularly in the synthesis of biologically active molecules. scilit.com Direct amidation can be challenging and often requires the activation of the carboxylic acid. Various coupling reagents have been developed to facilitate this reaction under mild conditions. researchgate.net

Table 2: Common Amidation Reagents and Conditions

Carboxylic Acid Amine Coupling Reagent Conditions Product
This compound Benzylamine DCC CH₂Cl₂, Room Temp N-Benzyl-2-(4-Fluorobenzyl)oxazole-4-carboxamide
This compound Morpholine HATU, DIPEA DMF, Room Temp (2-(4-Fluorobenzyl)oxazol-4-yl)(morpholino)methanone

Activation Strategies for Carboxylic Acid Coupling Reactions

To achieve efficient amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. youtube.comyoutube.com This "activation" step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. youtube.com

Common strategies for activating carboxylic acids include:

Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a highly reactive acyl chloride. youtube.com This intermediate readily reacts with amines to form amides. youtube.com

Use of Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then attacked by the amine to yield the amide and dicyclohexylurea as a byproduct. youtube.com

Formation of Active Esters: The carboxylic acid can be converted into an active ester (e.g., N-hydroxysuccinimide ester), which can then be isolated or reacted in situ with an amine. nih.gov

Phosphonium- and Uronium-based Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly efficient coupling agents that generate activated species in situ, promoting rapid amide bond formation under mild conditions.

Dehydrative Condensing Agents: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can be used for the direct formation of amides from carboxylic acids and amines. beilstein-journals.org Another approach involves using fluorinating reagents like Deoxo-Fluor, which can convert carboxylic acids to acyl fluorides in situ for subsequent reaction with amines. nih.gov

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

The isolation and identification of the target compound are critical steps in any synthetic procedure. A combination of chromatographic and spectroscopic methods is employed to ensure the purity and confirm the structure of this compound and its derivatives.

Purification Techniques:

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. africanjournalofbiomedicalresearch.comresearchgate.net

Column Chromatography: This is a standard method for purifying organic compounds. africanjournalofbiomedicalresearch.com A silica (B1680970) gel stationary phase is typically used, with a solvent system (e.g., n-Hexane:Ethyl acetate) of appropriate polarity to separate the desired product from unreacted starting materials and byproducts. africanjournalofbiomedicalresearch.comresearchgate.net

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. africanjournalofbiomedicalresearch.com

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for structure elucidation. researchgate.neteurjchem.comeurjchem.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. nih.gov

¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom and confirming its presence. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. eurjchem.com Key absorptions for this compound would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-F and C=N stretches.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. eurjchem.com High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula. eurjchem.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure. researchgate.net

Exploration of Structure Activity Relationships Sar for 2 4 Fluorobenzyl Oxazole 4 Carboxylic Acid Derivatives

Influence of the 4-Fluorobenzyl Moiety's Positional and Substituent Variations on Biological Activity Profiles

The 4-fluorobenzyl group at the 2-position of the oxazole (B20620) ring plays a critical role in the molecule's interaction with its biological targets. The position and nature of substituents on this benzyl (B1604629) ring can significantly modulate the compound's activity.

The fluorine atom at the para-position is often a key contributor to enhanced biological activity. This is attributed to fluorine's high electronegativity and its ability to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins. Furthermore, the introduction of a fluorine atom can alter the molecule's electronic properties and metabolic stability, which can lead to improved pharmacokinetic profiles. researchgate.netiajps.com

Systematic variations of the substituents on the benzyl ring have provided valuable insights into the SAR. Studies on related benzoxazole (B165842) derivatives have shown that the position of halogen substituents on the phenyl ring can have a pronounced effect on activity. For instance, in a series of 2-(halophenyl)benzoxazole-5-carboxylic acids, a chlorine atom at the meta-position of the phenyl ring resulted in significant anti-inflammatory activity, while a para-chloro substitution led to excellent cytotoxic activity against human prostate carcinoma cells. nih.govresearchgate.net This highlights that both the nature and the position of the halogen are crucial determinants of the biological outcome.

The electronic nature of the substituents is also a key factor. Electron-withdrawing groups, such as nitro or cyano groups, can enhance activity in some contexts, while electron-donating groups, like methoxy (B1213986) or methyl groups, may be favorable in others. The optimal substitution pattern is highly dependent on the specific biological target and the nature of the binding pocket.

Table 1: Influence of 4-Fluorobenzyl Moiety Variations on Biological Activity

Compound ID Modification on Benzyl Ring Observed Biological Activity
Parent 4-Fluoro Baseline Activity
Analog 1 2-Fluoro Varies depending on target
Analog 2 3-Fluoro Varies depending on target
Analog 3 4-Chloro Potentially enhanced cytotoxic or anti-inflammatory activity
Analog 4 4-Methoxy May increase or decrease activity based on target interaction
Analog 5 4-Nitro Can significantly alter electronic properties and binding

Note: This table is illustrative and based on general SAR principles for related compounds. Specific activity data for direct analogs of 2-(4-Fluorobenzyl)oxazole-4-carboxylic acid is limited in the public domain.

Pharmacological Implications of Oxazole Ring System Modulations and Substituent Patterns

The oxazole ring serves as a central scaffold, and its structural integrity and substitution pattern are pivotal for biological activity. nih.govresearchgate.net The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, which imparts specific physicochemical properties to the molecule, including the ability to participate in hydrogen bonding and other non-covalent interactions. iajps.comtandfonline.com

Modifications to the oxazole ring itself, such as the introduction of substituents at the C5 position, can have a significant impact on the molecule's conformation and its ability to fit into a target's binding site. For example, the introduction of a methyl group at the C5-position can provide additional hydrophobic interactions, potentially enhancing binding affinity.

The relative orientation of the substituents on the oxazole ring is also critical. The specific arrangement of the 2-(4-fluorobenzyl) and 4-carboxylic acid groups dictates the molecule's three-dimensional shape and its presentation of key interaction points to a biological target. Any alteration that disrupts this optimal orientation is likely to result in a loss of activity.

Furthermore, the oxazole ring can be considered a bioisostere of other five-membered heterocyclic rings, such as thiazole (B1198619) or imidazole. nih.govnih.gov The replacement of the oxazole ring with these related heterocycles can lead to compounds with altered electronic distributions, metabolic stabilities, and biological activities.

Table 2: Pharmacological Implications of Oxazole Ring Modifications

Compound ID Modification of Oxazole Ring Potential Pharmacological Implication
Parent Unsubstituted Oxazole Baseline activity
Analog 6 C5-Methyl Substitution Potential for enhanced hydrophobic interactions and increased potency
Analog 7 C5-Ethyl Substitution May alter binding due to steric effects
Analog 8 Thiazole Bioisostere Altered electronic properties and potential for different target interactions
Analog 9 Imidazole Bioisostere Introduction of a hydrogen bond donor/acceptor site, potentially altering binding and solubility

Note: This table is illustrative and based on general SAR principles. Specific activity data for direct analogs of this compound is limited in the public domain.

The Critical Role of the Carboxylic Acid Group in Ligand-Target Recognition and Interaction

The carboxylic acid group at the 4-position of the oxazole ring is a crucial functional group for ligand-target recognition and interaction. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, which is a key pharmacophoric element capable of forming strong ionic interactions and hydrogen bonds with complementary residues in a protein's active site, such as arginine or lysine. dntb.gov.ua

Given its critical role, modifications to the carboxylic acid group often lead to a significant loss of biological activity. However, in some cases, it can be replaced by other acidic functional groups, known as bioisosteres, which can mimic its key interactions while potentially offering advantages in terms of physicochemical properties, such as improved cell permeability or metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acidic heterocycles. researchgate.netdntb.gov.ua The success of such a replacement is highly dependent on the specific target and the precise nature of the binding interactions.

Comparative SAR Analysis with Related Fluorinated Oxazole and Other Heterocyclic Scaffolds

A comparative analysis of the SAR of this compound with related fluorinated oxazoles and other heterocyclic scaffolds provides a broader understanding of the key structural requirements for activity.

For instance, comparing the 4-fluorobenzyl substituent with other halogenated benzyl groups (e.g., 4-chlorobenzyl, 4-bromobenzyl) can reveal the specific role of the fluorine atom. As mentioned earlier, fluorine's unique properties often lead to superior activity compared to other halogens. researchgate.net

Furthermore, comparing the oxazole scaffold to other five-membered heterocycles like thiazole, imidazole, and oxadiazole can elucidate the importance of the specific heteroatoms and their arrangement within the ring. For example, the replacement of the oxazole oxygen with a sulfur atom to form a thiazole can alter the ring's electronics and its hydrogen bonding capacity, leading to different biological profiles. nih.govnih.gov Studies comparing 2,4-disubstituted oxazoles and thiazoles as bioisosteres have shown that the nature of the heteroatom can significantly influence antibacterial activity. nih.gov

Similarly, comparing the 2-(4-fluorobenzyl)oxazole core to other heterocyclic systems bearing a 4-fluorobenzyl substituent can help to determine whether the oxazole ring is a "privileged" scaffold for a particular biological target. This comparative approach is essential for rational drug design and the development of novel therapeutic agents with improved efficacy and safety profiles.

Table 3: Comparative SAR with Related Heterocyclic Scaffolds

Scaffold Key Structural Feature General Impact on Activity
2-(4-Fluorobenzyl)oxazole Oxazole ring Provides a specific geometric and electronic framework.
2-(4-Fluorobenzyl)thiazole Thiazole ring (Sulfur analog) Alters electronics and hydrogen bonding potential, may lead to different activity profile. nih.gov
2-(4-Fluorobenzyl)imidazole Imidazole ring (Nitrogen analog) Introduces an additional nitrogen, altering basicity and hydrogen bonding capabilities.
5-(4-Fluorobenzyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole ring Different arrangement of heteroatoms affecting dipole moment and binding interactions.

Note: This table provides a general comparison based on the principles of medicinal chemistry. The actual impact on biological activity is target-specific.

In Vitro Biological Evaluation of 2 4 Fluorobenzyl Oxazole 4 Carboxylic Acid and Its Analogs

Investigations into Antimicrobial Activity

The oxazole (B20620) scaffold is a core component in numerous compounds exhibiting a wide spectrum of antimicrobial activities. researchgate.net Research into derivatives of oxazole-4-carboxylic acid and related structures has demonstrated their potential in combating various microbial pathogens.

Assessment of Antibacterial Potency

Studies on oxazole analogs have shown activity primarily against Gram-positive bacteria. For instance, certain 1,3-oxazole derivatives have been evaluated for their ability to inhibit the growth of bacterial strains. One study reported that a derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, and its corresponding 1,3-oxazol-5(4H)-one analog demonstrated inhibitory effects against Gram-positive bacteria, including Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. mdpi.comnih.gov

The antibacterial response of related heterocyclic structures like fluorobenzoylthiosemicarbazides has also been investigated. While their 1,2,4-triazole (B32235) cyclic analogues lacked potent activity, the parent thiosemicarbazides showed that antibacterial response was highly dependent on the substitution pattern at the N4 aryl position. nih.gov Specifically, trifluoromethyl derivatives were found to be most active against both reference and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Compound/Analog ClassBacterial Strain(s)Activity/MeasurementReference
1,3-Oxazol-5(4H)-one analogEnterococcus faecium E510 mm inhibition zone mdpi.comnih.gov
1,3-Oxazol-5(4H)-one analogStaphylococcus aureus ATCC 65388 mm inhibition zone mdpi.comnih.gov
1,3-Oxazol-5(4H)-one analogBacillus subtilis ATCC 66839 mm inhibition zone mdpi.comnih.gov
Trifluoromethyl-substituted fluorobenzoylthiosemicarbazidesMethicillin-sensitive and methicillin-resistant Staphylococcus aureusMIC: 7.82-31.25 µg/mL nih.gov

Evaluation of Antifungal Efficacy

The antifungal potential of oxazole derivatives and their bioisosteres is a significant area of research. Studies have shown that certain 1,3-oxazole derivatives exhibit activity against fungal pathogens like Candida albicans. mdpi.com For example, a newly synthesized 1,3-oxazole containing a phenyl group at the 5-position was found to be active against a C. albicans strain. mdpi.comnih.gov Other research into oxadiazole derivatives, which are structurally similar to oxazoles, has also revealed promising antifungal activities against a range of plant pathogenic fungi. nih.gov

Compound/Analog ClassFungal Strain(s)Activity/MeasurementReference
1,3-Oxazole with phenyl at 5-positionCandida albicans 3938 mm inhibition zone mdpi.comnih.gov
Oxadiazole derivative 4fRhizoctonia solaniEC₅₀: 12.68 µg/mL nih.gov
Oxadiazole derivative 4fFusarium graminearumEC₅₀: 29.97 µg/mL nih.gov
Oxadiazole derivative 4fExserohilum turcicumEC₅₀: 29.14 µg/mL nih.gov
Oxadiazole derivative 4fColletotrichum capsicaEC₅₀: 8.81 µg/mL nih.gov

Research on Anticancer Activity in Established Cell Line Models

The 1,3-oxazole core is a key feature in a variety of compounds evaluated for their anticancer properties. bioorganica.com.ua Research on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, which are close analogs of 2-(4-Fluorobenzyl)oxazole-4-carboxylic acid, has demonstrated significant cytotoxic activity across numerous human cancer cell lines. bioorganica.com.uaresearchgate.net

One particular analog, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a potent and broad range of activity in the National Cancer Institute's (NCI) 60-cell line screen. bioorganica.com.uaresearchgate.net The compound showed average GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values of 5.37 µM, 12.9 µM, and 36 µM, respectively. bioorganica.com.uaresearchgate.net Its activity was particularly notable against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. bioorganica.com.ua

Similarly, 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown antiproliferative activity at submicromolar concentrations and cytostatic effects at micromolar concentrations, with high selectivity towards leukemia cell lines. researchgate.net

Compound/AnalogCell Line PanelGI₅₀ (µM)TGI (µM)LC₅₀ (µM)Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateLeukemia3.559.7730.2 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateNon-Small Cell Lung Cancer5.5014.845.7 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateColon Cancer4.4710.0>100 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateCNS Cancer8.3225.163.1 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateMelanoma3.5510.028.8 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateOvarian Cancer6.7617.847.9 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateRenal Cancer6.4612.631.6 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateProstate Cancer5.5011.524.0 bioorganica.com.uaresearchgate.net
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateBreast Cancer6.0311.021.4 bioorganica.com.uaresearchgate.net

Studies on Anti-inflammatory Properties

Oxazole and its related five-membered heterocyclic analogs, such as oxadiazoles (B1248032) and thiazoles, are recognized for their anti-inflammatory potential. researchgate.netmdpi.com Substituted oxadiazole analogs have been reported to possess anti-inflammatory activity. mdpi.com For example, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives displayed significant anti-inflammatory effects, with some exhibiting up to a 74.16% reduction in edema in carrageenan-induced hind paw edema models, comparable to the standard drug ibuprofen. mdpi.com

Furthermore, a thiazole (B1198619) derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, has been investigated for its anti-inflammatory properties in diabetic rat models, showing an ability to ameliorate inflammatory cytokines. nih.gov The structural similarity and bioisosteric relationship between thiazoles and oxazoles suggest that oxazole-4-carboxylic acid derivatives may possess similar anti-inflammatory capabilities.

Enzyme Inhibition Profile Assessments

Derivatives of oxazole have been investigated as inhibitors of various enzymes, demonstrating the therapeutic potential of this chemical scaffold.

Cholinesterase Inhibitory Potential

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in managing neurodegenerative diseases. nih.gov Research has shown that certain oxazole derivatives are effective inhibitors of these enzymes. A study on trans-amino-4-/5-arylethenyl-oxazoles revealed a strong preference for inhibiting BChE over AChE. nih.gov These compounds were classified as moderate BChE inhibitors, with IC₅₀ values in the micromolar range, while showing poor inhibition of AChE. nih.gov This selectivity for BChE suggests that the oxazole scaffold could be valuable for developing selective cholinesterase inhibitors. nih.gov

Another study on phthalimide-based analogs, one of which contained a 4-Fluorophenyl moiety, also demonstrated potential as acetylcholinesterase inhibitors, with the 4-fluorophenyl derivative being the most potent in its series with an IC₅₀ value of 16.42 µM. nih.gov

Compound/Analog ClassEnzymeIC₅₀ (µM)Reference
trans-amino-4-/5-arylethenyl-oxazole derivativesButyrylcholinesterase (BChE)In µM range nih.gov
Phthalimide derivative with 4-Fluorophenyl moietyAcetylcholinesterase (AChE)16.42 ± 1.07 nih.gov

Inhibition of Bacterial Serine Acetyltransferase

The biosynthesis of L-cysteine is a crucial pathway for many bacteria, contributing to their ability to tolerate antibacterial treatments and establish persistent infections. semanticscholar.orgnih.gov This pathway is absent in mammals, making its enzymes promising targets for novel antibacterial agents. semanticscholar.orgnih.gov One key enzyme in this process is serine acetyltransferase (SAT), which catalyzes the rate-limiting step of L-cysteine biosynthesis. semanticscholar.orgnih.gov

While direct inhibitory data for this compound on bacterial SAT is not extensively detailed in the reviewed literature, research into structurally related oxazole derivatives has shown promise. A study focused on the discovery of inhibitors for Salmonella typhimurium serine acetyltransferase (SAT) identified a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as potential inhibitors. semanticscholar.orgnih.gov This investigation began with the virtual screening of an in-house library of compounds, which led to the identification of several structurally diverse hit derivatives. semanticscholar.orgnih.gov Subsequent medicinal chemistry efforts and the testing of structurally related molecules aimed to establish a preliminary structure-activity relationship and enhance the inhibitory potency of the initial hits. semanticscholar.orgnih.gov

The development of such inhibitors is part of a broader strategy to create "adjuvant therapies." These therapies, when used alongside traditional antibiotics, can help overcome antimicrobial resistance. semanticscholar.org By targeting non-essential bacterial survival pathways like L-cysteine biosynthesis, there is a reduced likelihood of generating resistance-inducing mutations. semanticscholar.org

Further research has identified other novel inhibitors of SAT from pathogenic bacteria such as Neisseria gonorrhoeae. nih.govresearchgate.net One such inhibitor, Compound 2 (1-(6-ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide), demonstrated a promising IC50 of 8.6 µM, making it one of the more potent SAT inhibitors discovered to date. nih.gov This highlights the potential of targeting the SAT enzyme in the development of new antimicrobial treatments. nih.govresearchgate.net

Table 1: Examples of Bacterial Serine Acetyltransferase Inhibitors

Compound Name Target Organism IC50

Note: The data in this table is based on research on related compounds and not this compound itself.

Ferroptosis Inhibition Mediated by Oxazole-Based Compounds

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov This process has been implicated in a variety of diseases, including neurodegenerative disorders. nih.gov As a result, inhibitors of ferroptosis are being investigated for their therapeutic potential. nih.gov

Oxazole-based compounds have emerged as a promising class of ferroptosis inhibitors. nih.gov These compounds often act as lipophilic radical trapping antioxidants, which can effectively block lipid peroxidation within cell membranes. nih.gov Research in this area has led to the synthesis of several generations of ferroptosis inhibitors, with some demonstrating high potency in animal models. nih.gov

One notable example is UAMC-3203, a ferroptosis inhibitor that has shown improved properties over the first-generation inhibitor, ferrostatin-1. nih.gov Further development has focused on creating analogs with enhanced characteristics, such as improved metabolic stability and the ability to cross the blood-brain barrier. nih.gov This has involved modifications to the core structure, including the replacement of certain moieties to improve lipophilicity and solubility. nih.gov

A recent study described a series of oxazole-based ferroptosis inhibitors, with compound 96 (UAMC-4821) emerging as a particularly promising candidate. nih.gov This compound exhibited potent ferroptosis inhibition, with an IC50 of 5.20 nM, comparable to that of UAMC-3203 (IC50 = 9.22 nM). nih.gov Importantly, compound 96 also displayed a favorable profile for central nervous system applications, including good solubility, high human microsomal stability, and permeability across the blood-brain barrier. nih.gov

Table 2: Potency of Oxazole-Based Ferroptosis Inhibitors

Compound Name IC50
UAMC-4821 (Compound 96) 5.20 nM

Note: The data in this table is based on research on related compounds and not this compound itself.

Other Reported Biological Activities of Oxazole Derivatives

The oxazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide spectrum of biological activities. d-nb.infonih.govderpharmachemica.com The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects of these compounds. d-nb.info

A comprehensive review of the literature reveals that oxazole derivatives have been investigated for a multitude of therapeutic applications, including:

Antimicrobial Activity: Various oxazole derivatives have been synthesized and screened for their potential to inhibit the growth of bacteria and fungi. d-nb.info

Anticancer Activity: The oxazole scaffold is present in a number of compounds that have been evaluated for their anticancer properties. d-nb.infonih.gov

Antitubercular Activity: Certain oxazole derivatives have shown potential as agents against Mycobacterium tuberculosis. d-nb.infonih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of some oxazole-containing compounds have been explored. d-nb.info

Antidiabetic Activity: Oxazole derivatives have been investigated for their potential in the management of diabetes. d-nb.infoderpharmachemica.com

Antiobesity Activity: Some research has focused on the potential of oxazole derivatives to address obesity. d-nb.info

Antioxidant Activity: The antioxidant capabilities of certain oxazole compounds have also been reported. d-nb.info

The broad range of biological activities associated with oxazole derivatives underscores the importance of this heterocyclic nucleus in the development of new therapeutic agents. d-nb.infonih.govderpharmachemica.com

Table 3: Mentioned Compounds

Compound Name
This compound
Ferrostatin-1
UAMC-3203
UAMC-4821 (Compound 96)

Mechanistic Investigations of Biological Action of 2 4 Fluorobenzyl Oxazole 4 Carboxylic Acid Analogs

Elucidation of Specific Molecular Targets

Initial investigations into the biological activity of 2-(4-Fluorobenzyl)oxazole-4-carboxylic acid and its derivatives have pointed towards several potential molecular targets. The structural motif of an oxazole-4-carboxylic acid is present in a variety of biologically active molecules, suggesting a diverse range of possible interactions within the cellular environment.

Characterization of Enzyme-Ligand Interactions

A key area of investigation has been the interaction of these oxazole (B20620) derivatives with various enzymes. Notably, some analogs have been identified as inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1), an enzyme crucial for the final step in triglyceride synthesis. nih.gov Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and type 2 diabetes. nih.gov The carboxylic acid moiety of these compounds is believed to play a critical role in binding to the active site of the enzyme.

Furthermore, other oxazole-4-carboxamide derivatives have been shown to modulate the activity of AMPA receptors, which are ionotropic glutamate receptors in the central nervous system. nih.gov These compounds can act as negative allosteric modulators, binding to a site distinct from the glutamate binding site and thereby altering the receptor's response to its natural ligand. nih.gov

The table below summarizes the inhibitory activity of a representative 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative against DGAT-1.

CompoundDGAT-1 Enzyme Assay IC50 (nM)CHO-K1 Cell Triglyceride Formation Assay EC50 (µM)
Compound 29570.5

Analysis of Receptor Modulation Mechanisms

Beyond enzyme inhibition, analogs of this compound have been investigated for their ability to modulate various receptors. A significant finding is the activity of certain oxazole derivatives as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.govnih.gov These nuclear receptors are key regulators of lipid and glucose metabolism. nih.govnih.gov Agonism of both PPARα and PPARγ holds therapeutic promise for treating type 2 diabetes and metabolic syndrome. nih.govnih.gov

Additionally, some oxazole and thiazole (B1198619) derivatives have been identified as agonists of the ALX receptor (also known as FPR2), which is involved in the resolution of inflammation. nih.gov Activation of this receptor by agonists like Lipoxin A4 can lead to anti-inflammatory and pro-resolving effects. nih.gov

Identification of Cellular and Biochemical Pathways Modulated by the Compound and its Derivatives

The modulation of molecular targets such as PPARs and DGAT-1 by this compound analogs leads to significant alterations in cellular and biochemical pathways.

As dual PPARα/γ agonists, these compounds can influence a wide array of metabolic processes. nih.gov Activation of PPARα primarily affects lipid metabolism, leading to a reduction in triglycerides, while PPARγ activation improves insulin sensitivity and glucose homeostasis. nih.govnih.gov The combined agonism of both receptors can therefore offer a comprehensive approach to managing metabolic disorders. nih.gov Cellular pathways regulated by PPARs include those involved in fatty acid oxidation, adipogenesis, and inflammatory signaling. nih.gov

The inhibition of DGAT-1 directly impacts triglyceride synthesis, a key pathway in energy storage. nih.gov By blocking this enzyme, these compounds can reduce the accumulation of triglycerides in tissues such as the liver and adipose tissue, which is beneficial in conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov

The table below outlines the primary cellular and biochemical pathways affected by the modulation of these key molecular targets.

Molecular TargetModulated Cellular/Biochemical PathwaysPotential Therapeutic Implication
PPARα/γLipid metabolism, glucose homeostasis, inflammatory responseType 2 Diabetes, Metabolic Syndrome
DGAT-1Triglyceride synthesisObesity, Nonalcoholic Fatty Liver Disease
AMPA ReceptorsExcitatory neurotransmissionChronic Pain, Neurological Disorders
ALX ReceptorResolution of inflammationInflammatory Diseases

Computational Chemistry and Molecular Modeling Studies of 2 4 Fluorobenzyl Oxazole 4 Carboxylic Acid

Molecular Docking Simulations and Prediction of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the interaction between a small molecule ligand and a protein target.

For 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid , specific molecular docking studies detailing its binding affinity and interaction patterns with particular protein targets have not been identified in available research. Such a study would theoretically involve:

Target Identification: Selecting a biologically relevant protein target.

Docking Simulation: Using software to predict the binding pose and energy of the compound within the protein's active site.

Interaction Analysis: Identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds.

Without these studies, a data table of binding energies and interacting residues for This compound cannot be constructed. Research on other oxazole (B20620) derivatives has explored their interactions with various enzymes, but these findings are not directly transferable. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to a specific biological activity.

There are no published QSAR models specifically developed for or including This compound . The development of a QSAR model for this compound and its analogs would require:

A dataset of structurally similar compounds with measured biological activity.

Calculation of molecular descriptors (e.g., physicochemical, topological, electronic).

Statistical analysis to build a predictive model.

Studies on other classes of oxazole derivatives have utilized QSAR to predict activities such as antileishmanial effects, but these models are specific to the datasets and activities for which they were built. mdpi.com

Derivation of Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide insights into molecular orbitals, electrostatic potential, and reaction mechanisms.

Specific quantum chemical calculations for This compound are not available in the reviewed literature. A theoretical study would yield valuable data such as:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Electrostatic Potential Maps: Visualization of the charge distribution within the molecule.

While DFT studies have been performed on other oxazole derivatives, providing general insights into the electronic properties of the oxazole ring, specific values for This compound have not been reported. irjweb.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility of a molecule and the stability of its interaction with a binding partner over time.

There are no specific molecular dynamics simulation studies reported for This compound . Such a study would provide critical information on:

Conformational Flexibility: The different shapes the molecule can adopt in solution.

Binding Stability: The stability of the ligand-protein complex over a simulated time period, often measured by Root Mean Square Deviation (RMSD).

Free Energy of Binding: A more accurate estimation of the binding affinity.

Studies on the parent oxazole have explored its excited-state dynamics, but these are not directly relevant to the conformational analysis and binding stability of this larger, substituted molecule in a biological context. researchgate.net

Future Research Directions and Translational Perspectives for 2 4 Fluorobenzyl Oxazole 4 Carboxylic Acid

Rational Design and Synthesis of Advanced Analogs with Enhanced Biological Profiles

The rational design of advanced analogs of 2-(4-fluorobenzyl)oxazole-4-carboxylic acid is a critical step toward enhancing its biological activity, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of structure-activity relationships (SAR), where systematic modifications to the core scaffold are made to probe interactions with biological targets.

Key strategies for analog development include:

Modification of the Benzyl (B1604629) Moiety: Altering the substitution pattern on the benzyl ring can significantly impact biological activity. While the current structure features a fluorine atom at the 4-position, exploring other substitutions (e.g., electron-donating or electron-withdrawing groups at various positions) could lead to improved potency and target specificity.

Substitution at the Oxazole (B20620) Ring: The oxazole ring itself offers opportunities for modification. For instance, the synthesis of 2,5-disubstituted oxazole-4-carboxylates has been shown to be an effective strategy for generating chemical diversity. researchgate.net Methods for introducing various aryl or alkyl substituents at different positions on the oxazole ring can be employed to create a library of novel compounds. researchgate.net

Derivatization of the Carboxylic Acid: The carboxylic acid group is a key functional handle that can be converted into a range of derivatives, such as esters and amides, to modulate properties like cell permeability and metabolic stability. researchgate.net

Synthetic approaches for these analogs often involve multi-step sequences. A common method for creating 2,5-disubstituted oxazole-4-carboxylates involves the treatment of N-acyl-β-halodehydroaminobutyric acid derivatives with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net One-pot synthesis strategies are also being developed to streamline the production of disubstituted oxadiazoles (B1248032) from carboxylic acids, which could be adapted for oxazole synthesis. nih.gov These advanced synthetic methodologies are crucial for efficiently generating diverse libraries of analogs for biological evaluation. researchgate.net

Table 1: Strategies for Rational Analog Design

Molecular Scaffold Component Modification Strategy Potential Outcome
4-Fluorobenzyl Group Vary substituent type and position on the phenyl ring. Enhance binding affinity and selectivity.
Oxazole Core Introduce substituents at the 5-position. Modulate electronic properties and steric profile.
Carboxylic Acid Convert to esters, amides, or other bioisosteres. Improve pharmacokinetic properties (ADME).

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. researchgate.net While the specific targets of this compound may still be under investigation, the broader class of oxazole and related oxadiazole compounds has been associated with numerous therapeutic areas, suggesting promising avenues for exploration.

Potential biological targets and therapeutic areas for analogs include:

Anti-inflammatory Activity: Phenyl-substituted oxazole carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. ebi.ac.uk This suggests a potential application in treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). ebi.ac.uk

Anticancer Activity: Numerous oxadiazole derivatives, which share structural similarities with oxazoles, have demonstrated potent anticancer effects. researchgate.netnih.govnih.gov These compounds have been evaluated against various cancer cell lines, including those for leukemia, ovarian cancer, and colon cancer, showing significant growth inhibition. researchgate.net Investigation into the antiproliferative effects of this compound analogs is a logical next step.

Antiviral Potential: The papain-like protease (PLpro) of SARS-CoV-2 has been identified as a target for 1,2,4-oxadiazole (B8745197) derivatives containing an aryl carboxylic acid moiety. ipbcams.ac.cn This highlights the potential for designing oxazole-based compounds as antiviral agents by targeting essential viral enzymes. ipbcams.ac.cnnih.gov

Antimicrobial Effects: The oxazole ring is a core component of various compounds with demonstrated antibacterial and antifungal properties. researchgate.netmdpi.comrjstonline.com Analogs could be screened against a panel of pathogenic bacteria and fungi to uncover novel antimicrobial agents. researchgate.net

Table 2: Potential Therapeutic Applications for Oxazole Derivatives

Therapeutic Area Potential Biological Target Supporting Evidence
Anti-inflammatory Phosphodiesterase 4 (PDE4) Phenyl substituted oxazole derivatives show PDE4 inhibitory activity. ebi.ac.uk
Oncology Tubulin polymerization, various kinases 1,3,4-Oxadiazole analogues show broad anticancer activity. researchgate.net
Antiviral Viral proteases (e.g., SARS-CoV-2 PLpro) 1,2,4-Oxadiazole derivatives inhibit viral proteases. ipbcams.ac.cn
Antimicrobial Various bacterial/fungal enzymes Oxazole-containing compounds exhibit antibacterial and antifungal effects. researchgate.netrjstonline.com

Application of Artificial Intelligence and Machine Learning Paradigms in De Novo Compound Design

The vastness of chemical space makes the exhaustive synthesis and testing of all possible analogs impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to navigate this complexity and accelerate the drug discovery process. frontiersin.org These technologies can be applied to the de novo design of novel this compound analogs with optimized properties. nih.gov

Key AI and ML applications include:

Generative Models: Deep learning architectures, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can be trained on large datasets of known bioactive molecules. nih.govnih.gov These models learn the underlying rules of molecular structure and can generate novel chemical entities that are likely to be active against a specific target. nih.govxjtlu.edu.cn For this specific compound, an AI model could be trained on known PDE4 inhibitors or PLpro inhibitors to design new oxazole derivatives with enhanced potency.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity and physicochemical properties of designed compounds before they are synthesized. easpublisher.com This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. easpublisher.com

Multi-Objective Optimization: Drug design is inherently a multi-parameter optimization problem, balancing potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. AI-driven approaches, particularly deep reinforcement learning, can be used to design molecules that satisfy multiple desired criteria simultaneously. nih.gov

The integration of AI into the design-synthesize-test cycle creates a more efficient and targeted approach to lead optimization, moving beyond traditional medicinal chemistry intuition. frontiersin.orgeaspublisher.com

Development of High-Throughput Screening Assays for Efficient Compound Evaluation

Once a library of diverse this compound analogs has been designed and synthesized, a robust and efficient method for evaluating their biological activity is required. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the identification of promising hits.

The development of a successful HTS assay involves several key considerations:

Assay Format: The choice of assay format depends on the biological target. For enzyme targets like PDE4 or PLpro, biochemical assays that measure enzyme activity are common. These can be adapted for HTS using fluorescence, luminescence, or absorbance readouts. lsu.edu For example, an assay for acetyl-CoA carboxylase (ACC) was developed to produce a visible absorption signal, making it suitable for HTS as few natural molecules interfere with visible wavelengths. lsu.edu

Robustness and Reliability: An HTS assay must be robust, reproducible, and have a low rate of false positives and false negatives. Statistical parameters like the Z'-factor are used to validate the quality of an assay for screening purposes. dovepress.com

Miniaturization and Automation: HTS assays are typically performed in 96-, 384-, or 1536-well microplates to minimize reagent consumption and allow for automation. dovepress.com Liquid handling robots and automated plate readers are essential for processing large numbers of compounds efficiently.

For this compound analogs, specific HTS assays could be developed based on their intended targets. For instance, a fluorescence polarization assay could be designed to screen for inhibitors of a specific protein-ligand interaction. dovepress.com The ability to rapidly screen large compound libraries is essential for efficiently exploring the SAR of this chemical series and identifying lead candidates for further development.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step processes, such as coupling 4-fluorobenzyl derivatives with oxazole precursors. For example, analogous oxazole derivatives are synthesized via condensation of 2-furaldehyde with halogenated benzyl halides under reflux in anhydrous solvents (e.g., DMF or THF) . Optimization includes varying catalysts (e.g., Pd/C for hydrogenation) and temperature control (60–80°C) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons in the 4-fluorobenzyl group appearing as doublets (δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 263.06) .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • Melting Point Analysis : Consistent with literature values (e.g., ~243°C for structurally similar compounds) .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology : Perform differential scanning calorimetry (DSC) to detect phase transitions and decomposition temperatures . Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products. Store in amber vials at –20°C under inert gas to prevent hydrolysis .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodology : Synthesize analogs with modifications to the fluorobenzyl or oxazole moieties. For example:

  • Replace the 4-fluorobenzyl group with 4-chlorobenzyl to assess halogen effects .
  • Introduce methyl groups to the oxazole ring to evaluate steric impacts on target binding .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., quinoline-binding enzymes) .

Q. What computational strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and EPA DSSTox to identify inconsistencies in IC₅₀ values .
  • Molecular Dynamics Simulations : Assess binding stability in solvated systems (GROMACS) to validate in vitro results .
  • Dose-Response Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables .

Q. How can synthetic yields be improved for multi-step reactions involving sensitive intermediates?

  • Methodology :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for carboxylic acid protection during oxazole ring formation .
  • Flow Chemistry : Continuous flow systems minimize exposure to air/moisture for oxidation-prone steps .
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time to optimize reaction quenching .

Q. What advanced techniques characterize degradation pathways under stressed conditions?

  • Methodology :

  • LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed oxazole rings or defluorinated byproducts) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions (0.1M HCl/NaOH) to map stability thresholds .

Q. How are interaction studies with biological targets conducted to elucidate mechanisms of action?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., KD values for kinase inhibitors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

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2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid
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2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.